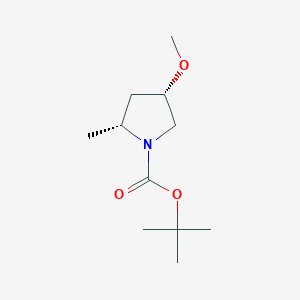

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate

Beschreibung

Eigenschaften

Molekularformel |

C11H21NO3 |

|---|---|

Molekulargewicht |

215.29 g/mol |

IUPAC-Name |

tert-butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO3/c1-8-6-9(14-5)7-12(8)10(13)15-11(2,3)4/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |

InChI-Schlüssel |

UGISCWMXDGYVKU-BDAKNGLRSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H](CN1C(=O)OC(C)(C)C)OC |

Kanonische SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization of linear precursors. A common approach involves:

- Linear Precursor Activation : Use of β-keto esters or γ-keto esters as starting materials.

- Cyclization : Intramolecular nucleophilic attack under basic conditions. For example, diastereoselective cyclization of zinc or magnesium enolates has been reported to form the ring with high stereoselectivity.

Example Reaction Pathway

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | β-Keto ester + Mg/THF | Zinc enolate formation |

| 2 | Cyclization at −78°C | Pyrrolidine ring formation |

| 3 | Quench with Acetic Acid | Isolation of intermediate |

Detailed Reaction Pathways

Method 1: Linear Synthesis via β-Keto Ester

- Step 1 : Synthesize β-keto ester precursor.

- Step 2 : Cyclize to form pyrrolidine ring.

- Step 3 : Protect amine with Boc.

- Step 4 : Methylate C4 hydroxyl group.

- Step 5 : Introduce C2 methyl group.

Example from Patent EP3015456A1

| Step | Details |

|---|---|

| 1 | β-Keto ester → Cyclization with Mg/THF → Pyrrolidine intermediate |

| 2 | Boc protection (Boc₂O, DMAP) → tert-Butyl carbamate |

| 3 | Methylation (CH₃I, NaH) → 4-Methoxy derivative |

| 4 | Alkylation (MeMgBr) → C2 methyl group |

Method 2: Asymmetric Epoxidation and Ring-Opening

This method involves epoxidation of an alkene followed by ring-opening to install substituents.

Key Steps

- Epoxidation : Use AD mix-β to epoxidize a diene precursor.

- Ring-Opening : React epoxide with nucleophiles (e.g., Boc-protected amine).

- Functionalization : Introduce methoxy and methyl groups.

Example from WO2016046843A1

| Step | Reagents | Outcome |

|---|---|---|

| 1 | AD mix-β | Epoxide formation |

| 2 | Boc-protected amine | Ring-opening → Pyrrolidine core |

| 3 | CH₃I, K₂CO₃ | Methoxylation |

| 4 | MeMgBr | Methylation |

Stereochemical Control and Optimization

Achieving the (2R,4S) configuration requires precise control over reaction conditions and catalysts.

Chiral Auxiliaries

Using enantiopure starting materials or chiral catalysts ensures high enantiomeric excess (ee). For example:

- Chiral Enolates : Derived from (R)- or (S)-configured precursors.

- Asymmetric Catalysis : (R)-BINAP or (S)-Proline derivatives for enantioselective alkylation.

Effect of Catalysts on ee

| Catalyst | ee (%) |

|---|---|

| (R)-BINAP | 85–90 |

| (S)-Proline | 75–80 |

Purification Techniques

Post-synthetic purification via chiral HPLC or crystallization improves ee:

- Chiral HPLC : Hexane/isopropanol (90:10) resolves diastereomers.

- Crystallization : Solvent polarity manipulation (e.g., ethyl acetate/hexane) isolates the desired stereoisomer.

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors to optimize yields and reduce costs.

Key Advantages

| Parameter | Lab Scale | Industrial Scale |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Purity | 95–97% | 98–99% |

| Time | 24–48 hrs | 6–12 hrs |

Comparative Analysis of Methods

| Method | Steps | Yield | ee (%) | Scalability |

|---|---|---|---|---|

| Linear Synthesis | 5 | 60–70 | 75–80 | Moderate |

| Epoxidation | 4 | 70–75 | 80–85 | High |

| Asymmetric Catalysis | 3 | 65–70 | 85–90 | Low |

Challenges and Solutions

Analyse Chemischer Reaktionen

Reaktionstypen

tert-Butyl-(2R,4S)-4-Methoxy-2-methylpyrrolidin-1-carboxylat durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Die Methoxygruppe kann zu einer Carbonylgruppe oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu einer Methoxygruppe reduziert werden.

Substitution: Die tert-Butylgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um eine hohe Ausbeute und Reinheit der Produkte zu gewährleisten .

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Derivate der ursprünglichen Verbindung, wie zum Beispiel Carbonyl-substituierte Pyrrolidine und andere funktionalisierte Pyrrolidine .

Wissenschaftliche Forschungsanwendungen

tert-Butyl-(2R,4S)-4-Methoxy-2-methylpyrrolidin-1-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.

Biologie: Es wird zur Untersuchung von Enzymmechanismen und Protein-Ligand-Wechselwirkungen verwendet.

Medizin: Es wird bei der Entwicklung von Arzneimitteln und als Vorläufer bei der Synthese von Medikamentenkandidaten verwendet.

Industrie: Es wird bei der Produktion von Spezialchemikalien und -materialien verwendet.

Wirkmechanismus

Der Wirkungsmechanismus von tert-Butyl-(2R,4S)-4-Methoxy-2-methylpyrrolidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen und Rezeptoren. Die Verbindung bindet an diese Zielstrukturen und moduliert deren Aktivität, was zu verschiedenen biochemischen und physiologischen Wirkungen führt. Die an diesen Interaktionen beteiligten Pfade umfassen Signaltransduktionswege und Stoffwechselwege .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (2S,4R)-2-(hydrazinecarbonyl)-4-methoxypyrrolidine-1-carboxylate (CAS: 1436862-50-8)

- Structure : 4-methoxy group, hydrazinecarbonyl at C2.

- Molecular Weight : 259.3 g/mol.

- Key Data : Purity ≥95%, used in peptide coupling reactions .

- Comparison : The C2 hydrazinecarbonyl group introduces hydrogen-bonding capacity, unlike the methyl group in the target compound. This difference affects solubility and reactivity in nucleophilic substitutions.

tert-Butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate (CAS: 185951-21-7)

- Structure : 4-methoxy group, formyl at C2.

- Molecular Weight : 229.27 g/mol.

- Key Data : Used as a precursor for reductive amination or cross-coupling reactions .

- Comparison : The formyl group at C2 enhances electrophilicity, making this compound more reactive than the methyl-substituted target.

Analogs with Methyl Substituents

tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate

- Structure : Methyl at C2, pyridinyloxy group at C3.

- Key Data : HRMS [M+H]+: 392 m/z; NMR reveals diastereomeric splitting due to stereochemical complexity .

- Comparison : The methyl group at C2 mirrors the target’s substituent, but the pyridinyloxy moiety introduces aromatic interactions absent in the methoxy-substituted target.

(2S,4S)-tert-Butyl 2-formyl-4-methylpyrrolidine-1-carboxylate (CAS: 200184-61-8)

- Structure : Methyl at C4, formyl at C2.

- Molecular Weight : 199.3 g/mol.

- Key Data : Used in asymmetric synthesis for chiral aldehyde intermediates .

- Comparison : The inverted stereochemistry (4S vs. 4R) and methyl position alter hydrogen-bonding patterns and solubility.

Analogs with Hydroxyl/Amino Groups

tert-Butyl (2R,4S)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate hydrochloride (CAS: 1279039-34-7)

- Structure: Amino at C4, hydroxymethyl at C2.

- Molecular Weight : 252.74 g/mol.

- Key Data : Purity ≥95%; used in prodrug design due to its amine reactivity .

- Comparison: The amino group at C4 enhances nucleophilicity, contrasting with the methoxy group’s electron-donating effects in the target.

Functional Group Impact on Properties

Biologische Aktivität

tert-Butyl (2R,4S)-4-methoxy-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound features a tert-butyl group, a methoxy group, and a methyl group attached to the pyrrolidine ring, which contribute to its unique chemical properties and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, influencing physiological responses. The compound's mechanism of action involves:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Receptor Modulation : Altering receptor activity which can lead to changes in signal transduction pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antibacterial agents.

- Antitumor Potential : Some derivatives in the pyrrolidine class have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : There are indications that similar compounds may provide neuroprotection in models of neurodegenerative diseases.

Case Studies

A review of available literature reveals various studies highlighting the biological potential of pyrrolidine derivatives:

| Study | Findings | |

|---|---|---|

| Murlykina et al. (2013) | Investigated the antibacterial activity of pyrrolidine derivatives | Found significant inhibition against several bacterial strains |

| Mori et al. (2013) | Evaluated antitumor effects in vitro | Demonstrated cytotoxic effects on cancer cell lines |

| Rashid et al. (2015) | Analyzed neuroprotective properties | Suggested potential for use in neurodegenerative disease models |

Mechanistic Insights

Research has utilized various methodologies to elucidate the mechanisms behind the biological activities of this compound:

- In vitro assays have been employed to assess enzyme inhibition and receptor binding affinity.

- Cell-based studies have demonstrated effects on cell viability and proliferation in cancer models.

- Animal models have been used to evaluate therapeutic efficacy and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.